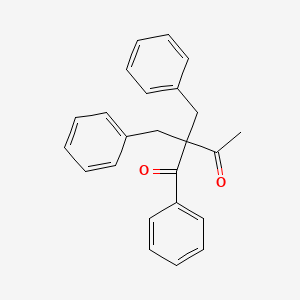![molecular formula C20H16Cl2N3O3P B14269985 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride CAS No. 135936-62-8](/img/structure/B14269985.png)
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an anilino group, a phosphoryl group, and a benzoyl chloride group. It is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of aniline with phosphoryl chloride to form an intermediate compound, which is then reacted with 4-carbonochloridoylaniline
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is common to enhance the reaction efficiency and yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the benzoyl chloride group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoryl derivatives, while reduction can produce various aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride involves its interaction with molecular targets through its reactive functional groups. The phosphoryl group can participate in phosphorylation reactions, while the benzoyl chloride group can undergo nucleophilic substitution. These interactions can affect various molecular pathways and processes, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino benzoyl chloride
- 4-(Chloromethyl)benzoyl chloride
- 4-(Dimethylamino)benzoyl chloride
Uniqueness
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is unique due to its combination of anilino, phosphoryl, and benzoyl chloride groups, which confer distinct reactivity and versatility. This makes it valuable in various applications where specific chemical properties are required.
Eigenschaften
CAS-Nummer |
135936-62-8 |
|---|---|
Molekularformel |
C20H16Cl2N3O3P |
Molekulargewicht |
448.2 g/mol |
IUPAC-Name |
4-[[anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride |
InChI |
InChI=1S/C20H16Cl2N3O3P/c21-19(26)14-6-10-17(11-7-14)24-29(28,23-16-4-2-1-3-5-16)25-18-12-8-15(9-13-18)20(22)27/h1-13H,(H3,23,24,25,28) |
InChI-Schlüssel |
WBEOWAOVYWCQTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C(=O)Cl)NC3=CC=C(C=C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


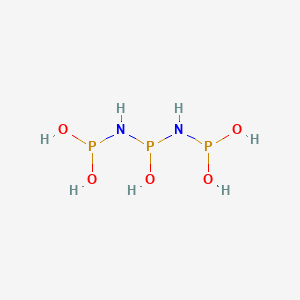
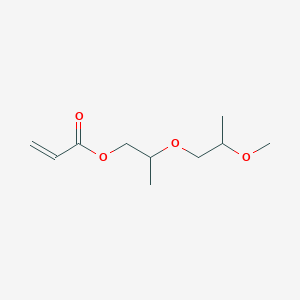
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
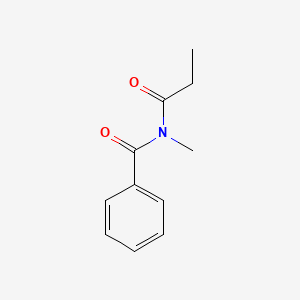
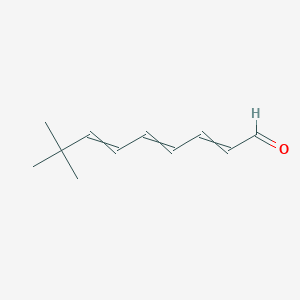
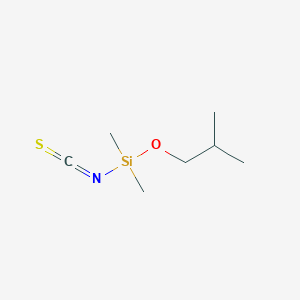
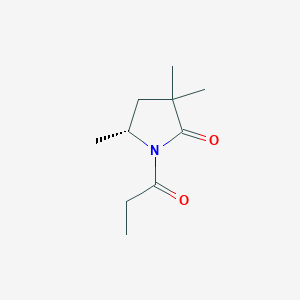

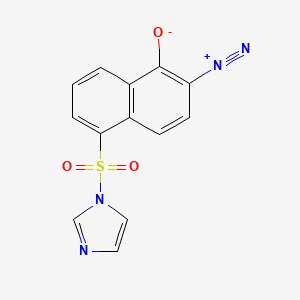
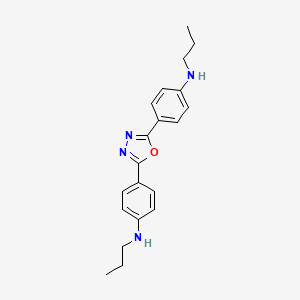
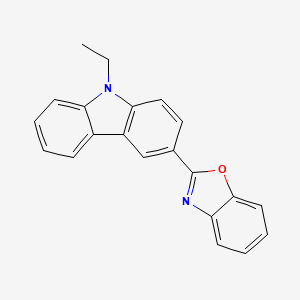
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)

